

CAS number and IUPAC name for 3-Methyl-3-penten-2-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-3-penten-2-one

Cat. No.: B7765926

[Get Quote](#)

Technical Guide: 3-Methyl-3-penten-2-one

For Researchers, Scientists, and Drug Development Professionals

Overview

This document provides a comprehensive technical overview of **3-Methyl-3-penten-2-one**, an unsaturated aliphatic ketone. While its primary industrial application lies in the synthesis of fragrance compounds, this guide details its chemical properties, synthesis protocols, and toxicological profile to serve as a valuable resource for chemical researchers and professionals in related fields. The compound is a key intermediate in the production of woody and floral scents, most notably Iso E Super®.[1][2]

IUPAC Name: 3-Methylpent-3-en-2-one[3][4] CAS Number: 565-62-8[3][4][5][6][7][8][9]

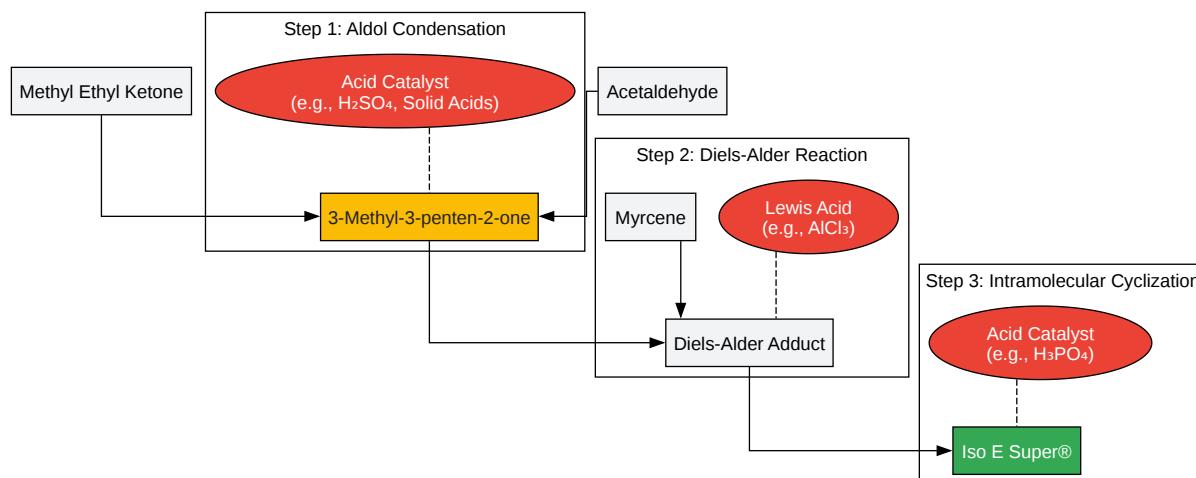
The molecule exists as (E) and (Z) stereoisomers, though commercial production often involves a mixture. It is typically synthesized via an acid-catalyzed aldol condensation of methyl ethyl ketone and acetaldehyde.[2][10][11]

Chemical and Physical Properties

The following table summarizes the key quantitative data for **3-Methyl-3-penten-2-one**.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₀ O	[3][5][6]
Molecular Weight	98.14 g/mol	[3][5][12]
Appearance	Colorless to pale yellow liquid	[7][9][12]
Density	0.875 - 0.883 g/cm ³ at 20 °C	[4][12][13][14]
Boiling Point	137 - 139 °C (at 760 mmHg)	[12][15]
Melting Point	-70 °C	[12][15]
Flash Point	34 °C (93 °F) (closed cup)	[4][12][15]
Solubility in Water	29.1 g/L at 20 °C	[7]
logP (o/w)	1.37	[5]

Spectroscopic Data


Spectrum Type	Key Peaks / Data	Source(s)
Mass Spectrometry (EI)	Molecular Ion [M] ⁺ : m/z 98. Other major fragments typically observed.	[10]
¹³ C NMR	Data available for the (E)-isomer, showing characteristic peaks for carbonyl, vinyl, and alkyl carbons.	[3]
Infrared (IR)	Characteristic C=O and C=C stretching frequencies are expected.	[8]

Synthesis and Industrial Applications

3-Methyl-3-penten-2-one is a crucial building block in the fragrance industry.[1] Its synthesis and subsequent reaction to form a popular fragrance ingredient are outlined below.

Synthesis Pathway

The industrial production of **3-Methyl-3-penten-2-one** is achieved through a cross-alcohol condensation reaction.^{[4][9]} This product then serves as a dienophile in a Diels-Alder reaction with myrcene, which is followed by an acid-catalyzed cyclization to yield the final fragrance compound, Iso E Super®.^{[3][6][8]}

[Click to download full resolution via product page](#)

Caption: Synthesis pathway of Iso E Super® from base chemicals.

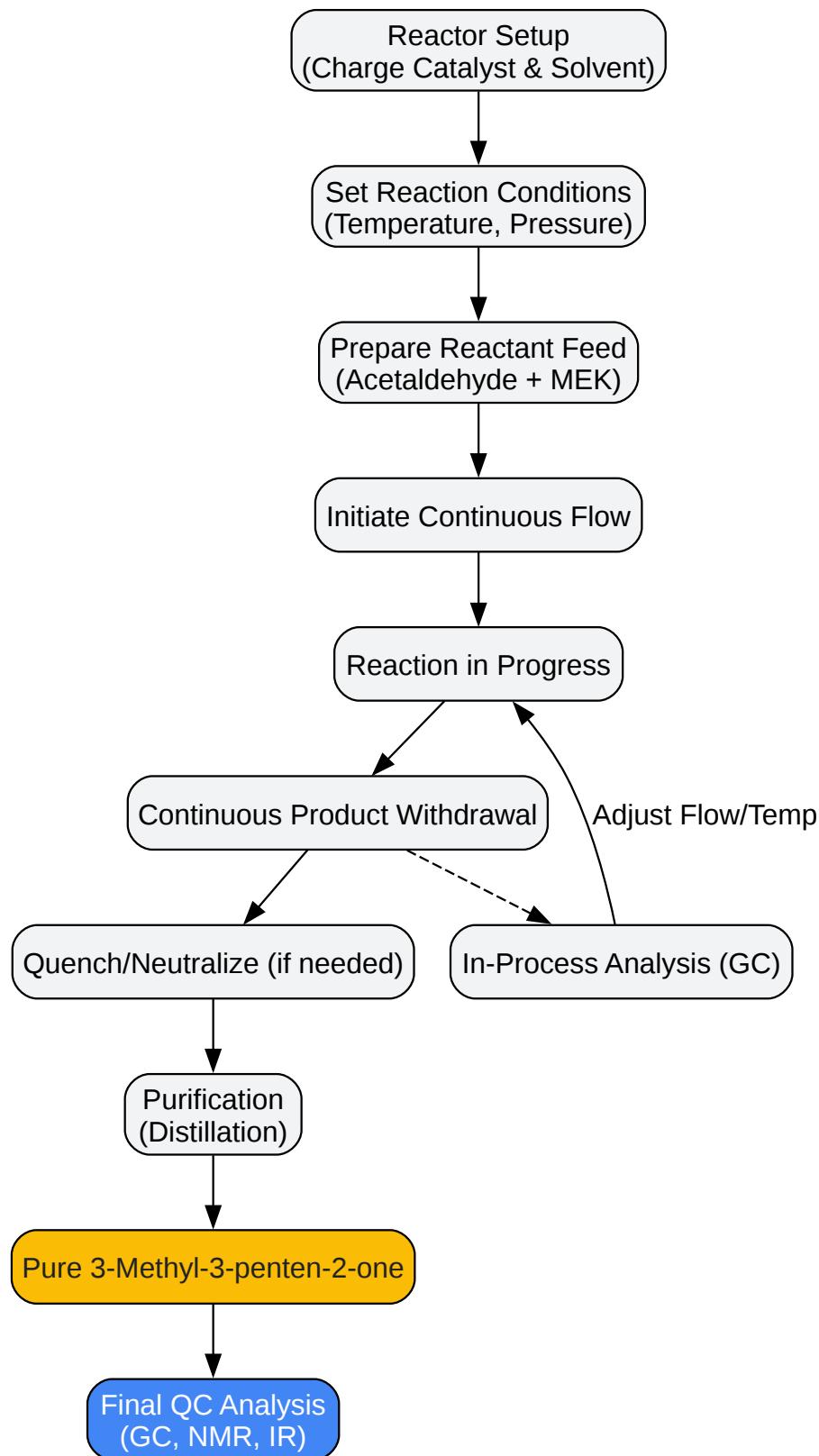
Experimental Protocols

Synthesis of 3-Methyl-3-penten-2-one (Continuous Flow Method)

The following protocol is a representative example based on modern, "greener" synthesis approaches described in patent literature, utilizing a solid acid catalyst in a continuous reactor system for improved yield and reduced waste.[9]

Materials and Equipment:

- Methyl ethyl ketone (MEK)
- Acetaldehyde
- Solid acid catalyst (e.g., polymeric resin-supported, clay-supported)[4][9]
- Continuous Stirred-Tank Reactor (CSTR) or Microreactor
- Heating and pressure regulation system
- Feed pumps
- Product collection vessel
- Gas Chromatograph (GC) for analysis


Procedure:

- Reactor Setup: Pack the reactor (if using a fixed-bed microreactor) or charge the CSTR with the solid acid catalyst. For a CSTR, pre-fill with MEK.[9]
- Set Conditions: Heat the reactor to the target temperature (e.g., 65-150 °C) and pressurize as needed (e.g., autogenous pressure).[9]
- Initiate Feed: Prepare a feed mixture of acetaldehyde and methyl ethyl ketone, typically in a molar ratio favoring the ketone (e.g., 1:3 to 1:6 acetaldehyde:MEK).[9]
- Continuous Reaction: Pump the reactant mixture into the reactor at a controlled flow rate to achieve the desired residence time (can range from 30 minutes in a microreactor to several hours in a CSTR).[9]
- Product Collection: Continuously withdraw the product mixture from the reactor outlet.

- Analysis: Analyze the output stream by Gas Chromatography (GC) to determine the conversion of reactants and the yield of **3-Methyl-3-penten-2-one**. Yields can reach over 80% based on the limiting reactant (acetaldehyde).^[9]
- Purification: The product can be purified from unreacted starting materials and byproducts via distillation.

Experimental Workflow Diagram

The logical flow from reaction setup to final product analysis is depicted below.

[Click to download full resolution via product page](#)**Caption:** General workflow for synthesis and analysis.

Biological and Toxicological Profile

Relevance to Drug Development

Currently, there is a lack of significant research on **3-Methyl-3-penten-2-one** as a therapeutic agent or its direct involvement in specific biological signaling pathways. Its primary relevance to the pharmaceutical and drug development sector is as a potential impurity or metabolite of other compounds, or as a chemical intermediate. The compound has been reported to occur naturally in some plants, such as *Terminalia chebula* and *Cornus officinalis*.^[7]

Toxicology Summary

The compound is classified as a hazardous substance. Professionals handling this chemical should adhere to strict safety protocols.

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.^{[8][16]}
- Irritation: Causes skin irritation and serious eye irritation.^{[6][16]} It may also cause respiratory tract irritation, with symptoms including coughing and breathing difficulty.^[6]
- Flammability: It is a flammable liquid and vapor, with a flash point of 34 °C.^{[8][16]}
- Chronic Toxicity: To date, there is no evidence of carcinogenic, mutagenic, or reproductive effects.^[6] The long-term toxicological properties are not fully known.^[6]

Due to its hazardous nature, appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection in case of inadequate ventilation, should be used at all times.^[8] Work should be conducted in a well-ventilated area or a chemical fume hood.^[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hil16_sln.html [ursula.chem.yale.edu]
- 2. mass spectrum of 3-methylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 3-methylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. fishersci.com [fishersci.com]
- 6. godavaribiorefineries.com [godavaribiorefineries.com]
- 7. 3-Methyl-3-penten-2-one | C6H10O | CID 79048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lobachemie.com [lobachemie.com]
- 9. 3-Penten-2-one, 4-methyl- [webbook.nist.gov]
- 10. 3-Penten-2-one, 3-methyl- [webbook.nist.gov]
- 11. 3-Penten-2-one | C5H8O | CID 637920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-METHYL-2-PENTANONE(565-61-7) 13C NMR [m.chemicalbook.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 3-Penten-2-one, 3-methyl- [webbook.nist.gov]
- 15. 3-Methyl-3-penten-2-one - Wikipedia [en.wikipedia.org]
- 16. godavaribiorefineries.com [godavaribiorefineries.com]
- To cite this document: BenchChem. [CAS number and IUPAC name for 3-Methyl-3-penten-2-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7765926#cas-number-and-iupac-name-for-3-methyl-3-penten-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com